molecular formula C14H25NO11 B12316424 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide

Cat. No.: B12316424
M. Wt: 383.35 g/mol
InChI Key: MGEICUVBTAEZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylgalactosaminyl-alpha(1-3)galactose is a complex carbohydrate molecule that plays a significant role in various biological processes. It is a type of glycan, specifically a disaccharide, composed of N-acetylgalactosamine and galactose linked by an alpha(1-3) glycosidic bond. This compound is involved in protein glycosylation, which is crucial for cell-cell communication, immune response, and protein stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylgalactosaminyl-alpha(1-3)galactose typically involves enzymatic methods using glycosyltransferases. One common approach is the use of alpha 1,3 N-acetylgalactosaminyl transferase, which transfers N-acetylgalactosamine from a donor molecule (such as UDP-GalNAc) to an acceptor molecule containing galactose . The reaction conditions often include a buffered solution with optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

Industrial production of N-Acetylgalactosaminyl-alpha(1-3)galactose can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity of the desired glycan .

Chemical Reactions Analysis

Types of Reactions

N-Acetylgalactosaminyl-alpha(1-3)galactose can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEICUVBTAEZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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